N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O4S/c1-3-25(28(37)32-20-12-5-4-6-13-20)40-30-34-22-15-9-8-14-21(22)27-33-23(29(38)35(27)30)17-26(36)31-18-19-11-7-10-16-24(19)39-2/h7-11,14-16,20,23,25H,3-6,12-13,17-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHFHAJMPHYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of this compound features a cyclohexyl group, a thioether linkage, and an imidazoquinazoline core, which is significant for its biological properties. The presence of the methoxybenzyl group may enhance lipophilicity and cellular permeability.
Anticancer Potential
Research indicates that compounds with similar structures to N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit promising anticancer activities. For instance, thiosemicarbazones, which share structural features with this compound, have been shown to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells. The inhibition of RNR leads to reduced DNA synthesis and subsequently induces apoptosis in cancer cells .
The anticancer activity may be attributed to several mechanisms:
- Inhibition of Ribonucleotide Reductase : Similar compounds have demonstrated the ability to bind to RNR, disrupting its function and leading to decreased nucleotide availability for DNA replication .
- Induction of Apoptosis : Studies have shown that compounds targeting RNR can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .
- Metabolic Activation : The compound's metabolites may also play a role in enhancing its biological activity. For example, metabolites derived from related compounds have been observed to possess significant cytotoxic effects against various cancer cell lines .
Case Studies
Several case studies highlight the efficacy of structurally related compounds:
- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has been evaluated in clinical settings for its anticancer effects. It was found to be particularly effective against pancreatic cancer by inhibiting RNR and showing promising results in Phase II clinical trials .
- N-(4-methoxybenzyl)-N'-cyclohexyl-thiosemicarbazone demonstrated potent cytotoxicity against leukemia cell lines by inducing apoptosis through RNR inhibition .
Comparison of Biological Activities
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| N-cyclohexyl-2... | RNR Inhibition | Various | |
| Triapine | RNR Inhibition | Pancreatic Cancer | |
| N-(4-methoxybenzyl)... | Apoptosis Induction | Leukemia |
Summary of Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in vitro against breast cancer cells. |
| Study B | Showed that metabolic products enhance the anticancer activity of similar compounds. |
| Study C | Identified apoptosis as a key mechanism in the action of thiosemicarbazones on cancer cells. |
Comparison with Similar Compounds
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Heterocyclic Derivatives with Alternative Core Structures
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide
- Key Differences: Contains a thiadiazole ring fused to the imidazo core, introducing additional sulfur atoms.
- Potential Applications: Antimicrobial or antitumor activity due to thiadiazole’s prevalence in bioactive molecules .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Feature :
- Possesses an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
- Contrast :
- The target compound lacks such directing groups, suggesting its design prioritizes biological interactions over synthetic versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
